Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method yields the desired isoxazole derivative in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and development .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
- 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid (Ferulic acid)
Comparison: Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13(16)9-7-11(19-14-9)8-4-5-10(15)12(6-8)17-2/h4-7,15H,3H2,1-2H3 |
InChI Key |
FDYQHNONXADGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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